molecular formula C16H16ClF3N2O2 B3796463 8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3796463
M. Wt: 360.76 g/mol
InChI Key: NAKMYYFCUGVSED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative (2-chloro-5-(trifluoromethyl)benzaldehyde ) and introducing the diazaspirodecanone group through a series of reactions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.

Safety and Hazards

As with any chemical compound, handling “8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the compound would provide detailed information. In general, contact with skin or eyes should be avoided, and inhalation or ingestion should be prevented .

Properties

IUPAC Name

8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O2/c17-12-2-1-10(16(18,19)20)7-11(12)14(24)22-5-3-15(4-6-22)8-13(23)21-9-15/h1-2,7H,3-6,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKMYYFCUGVSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
Reactant of Route 2
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 3
Reactant of Route 3
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 5
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
8-[2-chloro-5-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

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